molecular formula C15H11IO3 B1292265 3-Acetoxy-4'-iodobenzophenone CAS No. 890099-67-9

3-Acetoxy-4'-iodobenzophenone

Cat. No.: B1292265
CAS No.: 890099-67-9
M. Wt: 366.15 g/mol
InChI Key: XQKGBWRAJWQSRU-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-iodobenzophenone: is an organic compound with the molecular formula C15H11IO3 and a molecular weight of 366.16 g/mol . It is also known by its IUPAC name, 3-(4-iodobenzoyl)phenyl acetate . This compound is characterized by the presence of an iodine atom attached to the benzene ring, which is further connected to a benzophenone structure with an acetoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-iodobenzophenone typically involves the acetylation of 4’-iodobenzophenone . One common method includes the reaction of 4’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: While specific industrial production methods for 3-Acetoxy-4’-iodobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-Acetoxy-4’-iodobenzophenone can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The acetoxy group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or can be used under mild conditions.

    Reduction: or are common reducing agents used under anhydrous conditions.

    Oxidation: or can be used under acidic conditions.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: 3-Acetoxy-4’-iodobenzophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, 3-Acetoxy-4’-iodobenzophenone can be used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-iodobenzophenone is largely dependent on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

    4’-Iodobenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

    3-Acetoxybenzophenone: Lacks the iodine atom, reducing its utility in nucleophilic substitution reactions.

Uniqueness: 3-Acetoxy-4’-iodobenzophenone is unique due to the presence of both the iodine atom and the acetoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

[3-(4-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKGBWRAJWQSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641637
Record name 3-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-67-9
Record name 3-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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